molecular formula C25H26FN3O4S B2790324 N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide CAS No. 451504-86-2

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide

Cat. No.: B2790324
CAS No.: 451504-86-2
M. Wt: 483.56
InChI Key: PDWYUSCPOZYTQV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is a structurally complex benzamide derivative featuring a sulfonamide-linked phenylpiperazine moiety, a fluorine substituent at the 4-position of the benzamide core, and a 4-ethoxyphenyl group as the terminal amide substituent. The ethoxy group may enhance lipophilicity, while the fluorine atom likely influences electronic properties and metabolic stability .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O4S/c1-2-33-22-11-9-20(10-12-22)27-25(30)19-8-13-23(26)24(18-19)34(31,32)29-16-14-28(15-17-29)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWYUSCPOZYTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the ethoxyphenyl and fluoro groups, followed by the introduction of the phenylpiperazinyl and sulfonylbenzamide groups. Common reagents used in these reactions include ethyl iodide, fluorobenzene, phenylpiperazine, and sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide exhibits several biological activities that make it a candidate for further research:

  • Antidepressant Activity : The piperazine moiety is known for its role in the pharmacological profile of antidepressants. Studies suggest that compounds containing piperazine can modulate serotonin receptors, potentially offering therapeutic benefits in treating depression .
  • Antipsychotic Properties : Similar to other piperazine derivatives, this compound may influence dopaminergic pathways, making it a candidate for antipsychotic drug development. Research indicates that modifications in the piperazine structure can enhance affinity for dopamine receptors .
  • Anti-inflammatory Effects : The sulfonamide group has been associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Neurological Disorders

Given its potential antidepressant and antipsychotic effects, this compound could be explored in clinical trials targeting various neurological disorders such as depression and schizophrenia.

Pain Management

The anti-inflammatory properties may position this compound as a candidate for pain relief therapies, particularly in chronic inflammatory conditions.

Cancer Research

Emerging studies indicate that certain piperazine derivatives can exhibit anticancer properties. Investigating the effects of this compound on cancer cell lines could reveal new therapeutic avenues .

Case Study 1: Antidepressant Activity

A study conducted on similar piperazine derivatives showed promising results in preclinical models of depression. The compounds demonstrated significant reductions in depressive-like behaviors in animal models when administered at specific dosages . Future studies on this compound could confirm similar outcomes.

Case Study 2: Anti-inflammatory Research

In vitro studies have indicated that sulfonamide-containing compounds can inhibit pro-inflammatory cytokines. A recent investigation highlighted the efficacy of related compounds in reducing inflammation markers in cell cultures exposed to inflammatory stimuli . This suggests potential applications for this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Linkages

Several compounds in the evidence share the sulfonamide-benzamide scaffold but differ in substituents and biological activity:

Compound Key Structural Features Reported Activity Reference
Target Compound 4-fluoro, 4-ethoxyphenyl, 4-phenylpiperazinylsulfonyl Not explicitly stated (hypothesized CNS/antimicrobial)
N4-Acetylsulfamethazine 4-methylpyrimidinylamino sulfonyl, acetylated amine Antitubercular
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide Ethoxymethoxy, dichlorophenyl Pesticide (etobenzanid)
Example 53 () 4-fluoro, isopropylamide, pyrazolo[3,4-d]pyrimidinyl-chromenone Not stated (likely kinase inhibitor)

Key Observations :

  • The 4-ethoxyphenyl group in the target compound contrasts with the dichlorophenyl substituent in etobenzanid, which is associated with pesticidal activity . This highlights how aromatic substituents dictate application specificity.
  • The phenylpiperazinylsulfonyl group differentiates the target compound from N4-acetylsulfamethazine, which lacks a piperazine ring but retains antitubercular activity through sulfonamide-mediated enzyme inhibition .
Role of Fluorine and Piperazine Moieties
  • Fluorine Substituent: The 4-fluoro group in the target compound may enhance binding affinity to hydrophobic pockets in target proteins, similar to fluorinated analogs in (e.g., Example 53’s 5-fluoro-chromenone) .
  • Piperazine vs. Other Heterocycles : Piperazine rings (as in the target compound) are often associated with improved solubility and CNS penetration compared to simpler amines or piperidine derivatives (e.g., ’s piperidin-1-ylsulfonyl benzamide) .
Pharmacological Implications
  • Antimicrobial Potential: Sulfonamide-containing compounds like N4-acetylsulfamethazine () exhibit antitubercular activity, suggesting the target compound may share similar mechanisms .
  • CNS Activity : Piperazine derivatives (e.g., ’s benzamide) often target serotonin or dopamine receptors, implying the target compound could modulate neuropsychiatric pathways .

Biological Activity

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H28N4O3S
  • Molecular Weight : 396.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on its pharmacological effects in various disease models. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Neuropharmacological Effects : The piperazine moiety is known for its interaction with neurotransmitter systems, potentially impacting mood and cognitive functions.
  • Antimicrobial Properties : Investigations into related compounds indicate possible antibacterial effects, particularly against gram-positive bacteria.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The phenylpiperazine component may facilitate binding to serotonin receptors, influencing neurotransmission and mood regulation.
  • Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in cancer metabolism, leading to reduced cell proliferation.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalModulates serotonin receptor activity
AntimicrobialInhibits growth of S. aureus

Case Studies

  • Anticancer Efficacy :
    • A study conducted on similar benzamide derivatives demonstrated significant growth inhibition in A549 lung cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
    • The mechanism was linked to the activation of apoptotic pathways, suggesting that this compound could be a candidate for further development in oncology.
  • Neuropharmacological Research :
    • Research involving piperazine derivatives showed promising results in modulating anxiety-like behaviors in animal models, indicating potential antidepressant effects.
    • The study highlighted the importance of the piperazine structure in enhancing receptor affinity and selectivity.
  • Antimicrobial Activity :
    • In vitro assays revealed that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Q & A

Q. What are the critical steps for synthesizing N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide with high yield and purity?

  • Methodological Answer : Synthesis involves:

Sulfonylation : Reacting the piperazine derivative with a sulfonyl chloride under anhydrous conditions (60°C, dichloromethane, triethylamine catalyst) to form the sulfonamide intermediate .

Amide Coupling : Using coupling reagents like EDCI/HOBt in DMF at room temperature to attach the benzamide moiety .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product (>95% purity) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm aromatic protons, sulfonamide groups, and piperazine connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV detection to quantify purity (>95%) and detect impurities .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–25°C) for sensitive reactions to prevent decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity while reducing side reactions .
  • Catalyst Screening : Test bases (e.g., triethylamine, DMAP) to improve sulfonylation efficiency .

Advanced Research Questions

Q. How can structural modifications to the benzamide or piperazine moieties enhance target binding affinity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :

Synthesize analogs with substituents on the benzamide’s phenyl ring (e.g., halogens, methoxy groups) to probe electronic effects .

Modify the piperazine’s phenyl group (e.g., fluorophenyl, methoxyphenyl) to assess steric and hydrophobic interactions .

  • Binding Assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to quantify affinity changes .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data (e.g., solubility vs. bioavailability)?

  • Methodological Answer :
  • Standardized Assays : Use identical cell lines (e.g., Caco-2 for permeability) and buffer conditions (pH 6.5–7.4) to reduce variability .
  • Metabolic Stability Testing : Compare liver microsome assays (human vs. rodent) to identify species-specific degradation .
  • Formulation Screening : Test co-solvents (e.g., PEG 400) or cyclodextrins to improve aqueous solubility without altering activity .

Q. How can molecular docking and dynamics simulations predict interactions with biological targets?

  • Methodological Answer :

Target Preparation : Retrieve crystal structures (e.g., acetylcholinesterase, PDB ID 4EY7) and prepare binding sites using software like AutoDock .

Docking Simulations : Screen compound conformations to identify high-affinity poses (e.g., sulfonamide interaction with catalytic serine) .

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns) to assess stability of key hydrogen bonds and hydrophobic contacts .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s acetylcholinesterase (AChE) inhibition potency?

  • Methodological Answer :
  • Assay Validation : Use Ellman’s method with standardized substrate (acetylthiocholine) and enzyme sources (human recombinant AChE) .
  • Control Compounds : Include donepezil as a positive control to benchmark IC50 values .
  • Structural Analysis : Compare crystallographic data of compound-AChE complexes to identify binding mode discrepancies .

Experimental Design Tables

Q. Table 1. Comparative Synthesis Conditions

StepConditionsKey Reagents/CatalystsYield RangeReferences
Sulfonylation60°C, DCM, anhydrousTriethylamine70–80%
Amide CouplingRT, DMFEDCI/HOBt75–85%
PurificationColumn chromatography (EtOAc/Hexane)Silica gel>95% purity

Q. Table 2. Key Analytical Techniques

TechniquePurposeCritical ParametersReferences
1H/13C NMRConfirm sulfonamide/piperazine connectivityDeuterated DMSO, 400 MHz+
HRMSVerify molecular formulaESI+ mode, resolution >30,000
HPLC-UVQuantify purityC18 column, 254 nm detection

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